molecular formula C8H8N4O B2889072 5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile CAS No. 1343220-03-0

5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2889072
CAS No.: 1343220-03-0
M. Wt: 176.179
InChI Key: COTBAIKFZIISKU-UHFFFAOYSA-N
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Description

5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile: is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.179 g/mol . This compound features a pyrazine ring substituted with a hydroxyazetidine group and a nitrile group, making it a unique structure in the realm of heterocyclic chemistry.

Mechanism of Action

Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the azetidine ring can undergo oxidation reactions.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The pyrazine ring can participate in various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids from the hydroxy group.

    Reduction: Formation of primary amines from the nitrile group.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the study of reaction mechanisms involving pyrazine derivatives.

Biology

  • Potential applications in the development of bioactive molecules due to its unique structure.

Medicine

  • Investigated for its potential pharmacological properties, although specific applications are not well-documented.

Industry

  • Limited industrial applications, primarily used in research settings .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carbonitrile: Lacks the hydroxyazetidine group, making it less versatile in certain reactions.

    3-Hydroxyazetidine: Lacks the pyrazine ring, limiting its applications in heterocyclic chemistry.

Uniqueness

  • The combination of a hydroxyazetidine group and a pyrazine ring in 5-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile provides unique reactivity and potential for diverse applications in research and development .

Properties

IUPAC Name

5-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-1-6-2-11-8(3-10-6)12-4-7(13)5-12/h2-3,7,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTBAIKFZIISKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(N=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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